N-Benzylguanidinium acetate
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Overview
Description
Synthesis Analysis
The synthesis of N-Benzylguanidinium acetate and related compounds involves complex organic reactions. One approach includes the one-pot synthesis of pentasubstituted triguanides starting from corresponding monosubstituted guanidine derivatives, showcasing the chemical versatility of guanidine-based compounds (Štrukil et al., 2012). Another method describes the base-catalyzed condensation of benzil with 1,1-Dialkylguanidine, further highlighting the reactivity of guanidinium-based molecules (Furukawa et al., 1972).
Molecular Structure Analysis
Molecular structure analysis of guanidine derivatives, including N-Benzylguanidinium acetate, reveals complex supramolecular arrangements. Studies have shown that acetoguanamine-based compounds form rich structural patterns due to N-H⋯O/N-H⋯N interactions, indicating the potential for designing novel multi-dimensional structures (Chen et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-Benzylguanidinium acetate derivatives exhibit a range of reactivities and mechanisms. The synthesis of zwitterionic salts through reactions of N,N′-dimethylbarbituric acid, benzaldehydes, and N,N,N′,N′-tetramethylguanidine demonstrates the compound's ability to participate in complex organic reactions (Yavari et al., 2012). Additionally, benzoylguanidines have been explored for their anion-responsive systems, indicating N-Benzylguanidinium acetate's potential in sensing applications (Glasovac et al., 2018).
Physical Properties Analysis
The physical properties of N-Benzylguanidinium acetate derivatives have been studied, showing that these compounds can form stable crystalline structures and exhibit significant thermal stability. The crystal structure of 4,5-Dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamidinium acetate highlights the role of hydrogen bonding in stabilizing these structures (Kettmann & Svetlik, 2002).
Chemical Properties Analysis
The chemical properties of N-Benzylguanidinium acetate and its derivatives have been explored in various studies. These compounds have been shown to participate in a range of reactions, such as the copper(ii)-mediated amidation of phenylacetic acids, suggesting their utility in organic synthesis and potential applications in pharmaceuticals (Deng et al., 2018).
Scientific Research Applications
Radiopharmaceutical Applications : N-Benzylguanidinium acetate derivatives, specifically Meta-iodobenzylguanidine, are used as radiopharmaceuticals for the treatment of neuroectodermal tumors. These tumors originate from the neural crest and develop into the sympathetic nervous system. Meta-iodobenzylguanidine, labeled with 131I, acts as a radiotherapeutic metabolic agent in such tumors (Giammarile et al., 2008).
Cancer Research : Compounds related to N-Benzylguanidinium acetate have been synthesized and evaluated for their anticancer activities. These compounds show cytotoxic activity against various human cancer cell lines and induce apoptotic changes in cell morphology (Żołnowska et al., 2016).
Nanocarrier Development for Drug Delivery : Benzylguanidine, a component of N-Benzylguanidinium acetate, has been utilized to develop nanocarriers for systemic delivery of chemotherapeutic drugs. These nanocarriers target CXCR 4 positive tumors and have shown potential in enhancing tumor-targeted cellular uptake and drug delivery efficiency (Kong et al., 2020).
Chemical Synthesis and Molecular Structure Studies : Research on N-Benzylguanidinium acetate derivatives involves synthesis and characterization for various applications. Studies have been conducted on their molecular structures and their interactions in chemical reactions, contributing to the understanding of their properties and potential applications (Tanaka et al., 2009).
Development of Anticancer Agents : Research on N-Benzylguanidinium acetate derivatives includes the synthesis of novel compounds with potential anticancer effects. These studies aim to discover new therapeutic agents by understanding their chemical properties and biological activities (Štrukil et al., 2012).
Safety And Hazards
The specific safety and hazards associated with N-Benzylguanidinium acetate are not detailed in the search results. However, similar compounds, such as benzyl acetate, have been noted to potentially cause skin and eye irritation78.
Future Directions
While specific future directions for N-Benzylguanidinium acetate are not detailed in the search results, the study of similar compounds often involves the development of new synthetic processes and applications in various fields9. This suggests that future research could involve further exploration of the compound’s properties and potential uses.
properties
IUPAC Name |
acetic acid;2-benzylguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRLMHJRNFXPRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CN=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylguanidinium acetate | |
CAS RN |
2211-57-6 |
Source
|
Record name | N-Benzylguanidinium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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